molecular formula C20H20N2O5 B6497620 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953182-28-0

2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6497620
CAS No.: 953182-28-0
M. Wt: 368.4 g/mol
InChI Key: QXYHJUCJXCFNBA-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core with methoxy and oxazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the benzamide core The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxazole ring can produce amino derivatives.

Scientific Research Applications

2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the oxazole ring, making it less complex.

    3-methoxyphenyl-1,2-oxazole: Lacks the benzamide core, affecting its overall properties.

    N-methylbenzamide: Simpler structure without methoxy or oxazole substituents.

Uniqueness

2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is unique due to the combination of methoxy, benzamide, and oxazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-15-7-4-6-13(10-15)18-11-14(22-27-18)12-21-20(23)16-8-5-9-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYHJUCJXCFNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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